molecular formula C27H42O5 B604993 5alpha-Hydroxy laxogenin CAS No. 56786-63-1

5alpha-Hydroxy laxogenin

Número de catálogo: B604993
Número CAS: 56786-63-1
Peso molecular: 446.6 g/mol
Clave InChI: HCRGPOQBVFMZFY-PPCFKNSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5α-Hydroxy Laxogenin (CAS: 56786-63-1) is a brassinosteroid, a class of plant-derived polyhydroxysteroids that regulate growth and development in plants . Structurally, it is a spirostane derivative with the molecular formula C₂₇H₄₂O₅ and a molar mass of 446.6 g/mol . It is marketed as a natural anabolic agent, often derived synthetically from diosgenin (a steroid precursor found in yams) or isolated from Smilax sieboldii and Allium chinense .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de la 5-alfa-Hidroxi-Laxogenina implica varios pasos sintéticos. Un método común incluye la hidroxilación de la laxogenina, que es un brasinosterol de origen natural. El proceso de hidroxilación típicamente implica el uso de reactivos y catalizadores específicos para introducir el grupo hidroxilo en la posición deseada de la molécula de laxogenina .

Métodos de Producción Industrial

En entornos industriales, la producción de 5-alfa-Hidroxi-Laxogenina puede implicar una síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas cromatográficas avanzadas para la purificación y control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 5-alfa-Hidroxi-Laxogenina se somete a diversas reacciones químicas, incluyendo:

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Androgenic Properties
Recent studies have investigated the androgenic potential of 5alpha-Hydroxy laxogenin. In vitro assays demonstrated that it can trans-activate the androgen receptor in human prostate cells, exhibiting a biphasic response: antagonistic effects at lower concentrations and agonistic effects at higher concentrations. This suggests that this compound may influence androgen signaling pathways, which are crucial for muscle growth and development, thereby raising safety concerns regarding its use as a dietary supplement by athletes .

Myostatin Inhibition
Another significant aspect of this compound is its role as an inhibitor of myostatin, a negative regulator of muscle growth. In studies involving muscle stem cells (MSCs), supplementation with this compound led to enhanced differentiation and reduced reactive oxygen species (ROS) production. This dual action not only promotes muscle growth but also protects against oxidative stress .

Applications in Muscle Development

In Vitro Studies on Muscle Stem Cells
Research has demonstrated that both laxogenin and this compound significantly enhance the differentiation of bovine, porcine, and chicken MSCs. For instance, treatment at concentrations as low as 10 nM resulted in increased creatine kinase activity—a marker for muscle differentiation—and elevated expression of myogenic markers such as MYOD and MYOG .

Cell Type Concentration (nM) Creatine Kinase Activity Increase (%) Key Myogenic Markers Upregulated
Bovine MSCs1011MYOD, MYOG
Porcine MSCs10>15MYOD, MYOG
Chicken MSCs109-12MYOD, MYOG
C2C12 Cells1012MYOD, MYOG

Implications for Dietary Supplements

The incorporation of this compound into dietary supplements is primarily aimed at enhancing athletic performance and muscle recovery. However, the lack of stringent quality controls in supplement manufacturing raises concerns about the accuracy of labeling and the actual content of active ingredients . Studies have shown discrepancies between labeled and actual contents, with some products containing unlisted ingredients or failing to meet declared quantities .

Mecanismo De Acción

La 5-alfa-Hidroxi-Laxogenina ejerce sus efectos actuando como un agonista parcial en los receptores de andrógenos. Esto significa que puede unirse a estos receptores y activarlos hasta cierto punto, lo que lleva a efectos anabólicos como un aumento de la síntesis de proteínas y el crecimiento muscular. Las dianas moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Laxogenin (Parent Compound)

  • Structural Relationship : Laxogenin (3β-hydroxy-25D,5α-spirostan-6-one) is the parent compound of 5α-Hydroxy Laxogenin. The latter features an additional hydroxyl group at the 5α position .
  • Source : Both are found in Smilax sieboldii, but 5α-Hydroxy Laxogenin is often synthesized from diosgenin in commercial supplements .
  • Efficacy: Limited studies suggest laxogenin has weaker anabolic effects compared to its hydroxylated derivative .

Table 1: Structural and Functional Differences

Property Laxogenin 5α-Hydroxy Laxogenin
Molecular Formula C₂₇H₄₂O₄ C₂₇H₄₂O₅
Key Functional Groups 3β-hydroxy, 6-keto 3β,5α-dihydroxy, 6-keto
Natural Abundance 0.06% in Smilax sieboldii Synthetic dominance
Anabolic Potency Moderate Higher (per rodent studies)

Ecdysterone (20-Hydroxyecdysone)

  • Structural Differences : Ecdysterone (C₂₇H₄₄O₇) has a broader hydroxylation profile, including a 20,22-diol group, enhancing its solubility and receptor interactions .
  • Mechanism : Both compounds bind to estrogen-related receptors (ERRs), but ecdysterone exhibits stronger myostatin inhibition and protein synthesis activation .
  • Evidence : Ecdysterone has more robust human trial data supporting muscle growth, unlike 5α-Hydroxy Laxogenin .

Table 2: Comparative Efficacy in Muscle Growth

Compound Mechanism Human Clinical Evidence Animal Study Results
5α-Hydroxy Laxogenin Androgen receptor modulation Limited Increased strength (rats)
Ecdysterone ERRs activation, myostatin inhibition Yes Hypertrophy (mice/humans)

Diosgenin

  • Role : A steroid precursor used to synthesize 5α-Hydroxy Laxogenin and other hormones (e.g., progesterone) .
  • Safety: Diosgenin is non-anabolic but linked to anti-inflammatory effects, whereas 5α-Hydroxy Laxogenin’s synthetic pathway raises purity concerns .

Comparison with Functionally Similar Compounds

Anavar (Oxandrolone)

  • Similarity : Both are oral agents with purported lean mass gains. Anavar, a synthetic AAS, directly activates androgen receptors, while 5α-Hydroxy Laxogenin’s mechanism is less defined .
  • Safety: Anavar carries hepatotoxicity risks; 5α-Hydroxy Laxogenin is marketed as a "safer" alternative, though unregulated formulations pose unknown risks .

Brassinosteroids (Castasterone, Mustard Derivatives)

  • Functional Overlap: Castasterone and mustard-derived brassinosteroids share plant growth-promotion roles but lack evidence of anabolic effects in humans .

Actividad Biológica

5α-Hydroxy laxogenin is a synthetic derivative of the natural compound laxogenin, which is marketed primarily as a dietary supplement purported to enhance athletic performance and muscle growth. This article will delve into its biological activity, focusing on its androgenic properties, anabolic potential, and implications for health and safety.

  • Chemical Formula : C27H42O5
  • Molecular Weight : 446.62 g/mol
  • CAS Number : 56786-63-1

5α-Hydroxy laxogenin acts primarily as a partial agonist at androgen receptors. Research indicates that it can trans-activate the androgen receptor (AR) in human prostate cells in a dose-dependent manner. Notably, it exhibits a biphasic response:

  • Antagonistic Effects : At lower concentrations (0.01–1 µg/mL), it appears to inhibit AR activity.
  • Agonistic Effects : At higher concentrations, it activates AR signaling pathways, suggesting potential anabolic effects .

In Vitro Studies

In a study conducted using two different bioassays:

  • Yeast Androgen Screen : No androgenic activity was observed.
  • Human Prostate Cells (PC3(AR)2) : Demonstrated dose-dependent activation of AR at higher concentrations, highlighting the compound's complex interaction with androgen signaling pathways .

Anabolic Activity

5α-Hydroxy laxogenin is marketed for its purported ability to:

  • Increase protein synthesis
  • Enhance nitrogen retention
  • Promote muscle recovery
  • Improve strength and endurance

A controlled study involving subjects who received either 5α-Hydroxy laxogenin, laxogenin, or a placebo showed significant improvements in strength and muscle circumference measurements compared to the placebo group .

Study GroupStrength ImprovementMuscle Circumference Increase
5α-Hydroxy LaxogeninSignificantSignificant
LaxogeninModerateModerate
PlaceboNoneNone

Cortisol Regulation

Additionally, 5α-Hydroxy laxogenin has been noted for its ability to inhibit cortisol, a hormone associated with stress that can lead to muscle wasting when elevated. By modulating cortisol levels, it may help in maintaining muscle mass during periods of stress .

Safety and Regulatory Considerations

Despite its marketed benefits, there are significant concerns regarding the safety and regulation of 5α-Hydroxy laxogenin:

  • The FDA has flagged this compound due to its synthetic nature and lack of approval as a dietary ingredient.
  • Many supplements containing this compound have been found to be inaccurately labeled, with discrepancies in the actual versus claimed content of active ingredients .

Case Studies and Research Findings

A review of supplements containing 5α-Hydroxy laxogenin revealed that:

  • Only one out of four products accurately contained the labeled amount of the ingredient.
  • Some products contained undeclared substances or were spiked with performance-enhancing drugs (PEDs), raising concerns about contamination and safety for consumers .

Q & A

Basic Research Questions

Q. What is the molecular identity and structural characterization of 5α-hydroxy laxogenin?

  • Answer : 5α-hydroxy laxogenin (CAS 56786-63-1) is a brassinosteroid with the molecular formula C₂₇H₄₂O₅. Its structure includes a spirostan-6-one backbone with hydroxyl groups at positions 3β and 5α, confirmed via SMILES notation and InChI identifiers . Structural verification requires techniques like NMR spectroscopy or X-ray crystallography, though these data are not explicitly provided in current public registries.

Q. What are the proposed mechanisms of action for 5α-hydroxy laxogenin in muscle protein synthesis?

  • Answer : Preclinical studies suggest 5α-hydroxy laxogenin enhances protein synthesis and reduces proteolysis via AKT1 activation, a kinase central to anabolic signaling. It may also inhibit cortisol, reducing catabolic stress in muscle tissue. These mechanisms are inferred from brassinosteroid studies but lack direct validation in human trials .

Q. What is the current evidence base for 5α-hydroxy laxogenin’s efficacy in metabolic or musculoskeletal research?

  • Answer : Evidence is limited to cell and animal models. For example, rodent studies report reduced oxidative stress and improved muscle recovery, while in vitro assays show antiproliferative effects on cancer cells. However, no peer-reviewed human trials exist, and most cited studies use synthetic derivatives (e.g., laxosterone) rather than the native compound .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for 5α-hydroxy laxogenin?

  • Answer : Contradictions arise from differences in bioavailability, metabolite activity, and model systems. For instance, in vitro studies (e.g., cancer cell apoptosis) may not account for pharmacokinetic barriers in vivo. Methodological solutions include:

  • Using isotopic labeling to track metabolite conversion in animal models.
  • Validating dose-response relationships across species .

Q. What experimental designs are critical for assessing 5α-hydroxy laxogenin’s safety and efficacy in human trials?

  • Answer : Double-blind, placebo-controlled trials with strict inclusion criteria (e.g., athletes, age groups) are essential. Biomarkers should include cortisol levels, muscle biopsy-derived protein synthesis rates, and inflammatory markers. Dosing protocols must address the lack of pharmacokinetic data, with initial phases testing 50–200 mg/day ranges observed in anecdotal reports .

Q. What regulatory challenges exist in studying 5α-hydroxy laxogenin, given its status in dietary supplements?

  • Answer : The FDA classifies 5α-hydroxy laxogenin as an unapproved dietary ingredient, complicating its use in clinical research. Investigators must obtain Investigational New Drug (IND) approval and ensure synthetic derivatives comply with Good Manufacturing Practices (GMP) to avoid contamination risks highlighted in supplement analyses .

Q. How can researchers address the lack of standardized analytical methods for quantifying 5α-hydroxy laxogenin in biological samples?

  • Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for purity assessment and pharmacokinetic profiling. Method validation should include spike-and-recovery experiments in plasma/muscle tissues, given the compound’s low natural abundance and potential matrix effects .

Q. Methodological Considerations

Q. What are best practices for replicating preclinical studies on 5α-hydroxy laxogenin?

  • Answer : Detailed protocols must specify:

  • Source and purity of the compound (synthetic vs. plant-derived).
  • Animal models (e.g., C57BL/6 mice for metabolic studies).
  • Endpoints aligned with brassinosteroid pathways (e.g., qPCR for AKT1/mTOR expression).
    Reproducibility requires adherence to ARRIVE guidelines and open-data sharing .

Q. How can researchers mitigate bias in studies funded by supplement manufacturers?

  • Answer : Independent third-party testing (e.g., NSF International) should verify compound identity and purity. Conflicts of interest must be disclosed, and results validated through peer review. Cross-institutional collaborations reduce reliance on single-source data .

Q. What gaps in the literature warrant prioritized investigation?

  • Answer : Critical gaps include:
  • Human pharmacokinetics and tissue distribution.
  • Long-term safety profiles, particularly hepatic/renal toxicity.
  • Mechanistic studies comparing 5α-hydroxy laxogenin to other brassinosteroids (e.g., ecdysterone).
    Funding agencies should prioritize grants addressing these under a translational framework .

Propiedades

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRGPOQBVFMZFY-PPCFKNSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56786-63-1
Record name 5alpha-Hydroxy laxogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25R,5alpha-Spirostan-3beta,5-diol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5.ALPHA.-HYDROXY LAXOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.